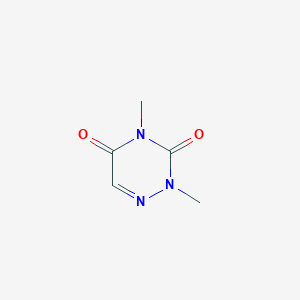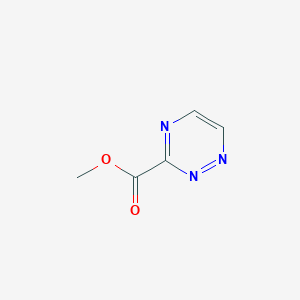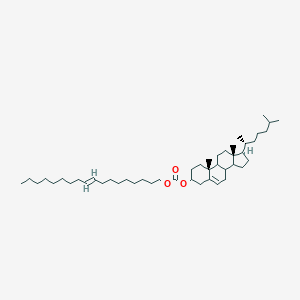
Cholésteryl oléyl carbonate
Vue d'ensemble
Description
Cholesteryl oleyl carbonate is an organic chemical compound that is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid. It is known for forming cholesteric liquid crystals with a helical structure. This compound can exist as a transparent liquid or a soft crystalline material with a melting point around 20°C . It is used in various applications, including cosmetics and liquid crystal displays.
Applications De Recherche Scientifique
Cholesteryl oleyl carbonate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Cholesterol Oleyl Carbonate, also known as Cholesteryl Oleyl Carbonate (COC), is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid . It primarily targets the formation of cholesteric liquid crystals with a helical structure .
Mode of Action
COC interacts with its targets by forming cholesteric liquid crystals. These crystals have a helical structure, which is a unique characteristic of this compound . The interaction results in changes in the physical properties of the materials it is incorporated into, such as liquid crystal displays .
Biochemical Pathways
It’s known that cholesterol, a component of coc, plays a crucial role in various biochemical pathways, including the synthesis of steroid hormones, bile acids, and vitamin d .
Pharmacokinetics
Given its use in liquid crystal displays and cosmetic preparations , it’s likely that its bioavailability is primarily determined by its physical rather than biochemical properties.
Result of Action
The primary result of COC’s action is the formation of cholesteric liquid crystals with a helical structure . This property is exploited in various applications, including liquid crystal displays and thermochromic liquid crystals .
Action Environment
The action, efficacy, and stability of COC can be influenced by environmental factors such as temperature. For instance, COC is a soft crystalline material with a melting point around 20°C . Therefore, its properties and behavior can change significantly above this temperature.
Analyse Biochimique
Biochemical Properties
It is known that this compound forms cholesteric liquid crystals, which suggests that it may interact with certain biomolecules in a unique way .
Molecular Mechanism
It is known to form cholesteric liquid crystals, but how this translates to interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not yet clear .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesteryl oleyl carbonate can be synthesized through the esterification of cholesterol and oleyl alcohol with carbonic acid. The process involves the reaction of cholesterol with oleyl alcohol in the presence of a catalyst, typically under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, cholesteryl oleyl carbonate is often produced via in-situ polymerization. This method involves the preparation of thermotropic liquid-crystal microcapsules using cholesteryl oleyl carbonate and other cholesteric liquid crystals as core materials. The core material is encapsulated with a melamine-formaldehyde shell, resulting in spherical microcapsules with smooth surfaces .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesteryl oleyl carbonate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Cholesterol and oleyl alcohol react with carbonic acid in the presence of a catalyst.
Hydrolysis: The compound can be hydrolyzed using aqueous solutions of strong acids or bases.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents and controlled environmental conditions.
Major Products:
Esterification: Cholesteryl oleyl carbonate.
Hydrolysis: Cholesterol, oleyl alcohol, and carbonic acid derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the reagents used.
Comparaison Avec Des Composés Similaires
- Cholesteryl nonanoate
- Cholesteryl benzoate
- Cholesteryl pelargonate
Comparison: Cholesteryl oleyl carbonate is unique due to its specific combination of cholesterol and oleyl alcohol, which imparts distinct liquid crystalline properties. Compared to cholesteryl nonanoate and cholesteryl benzoate, cholesteryl oleyl carbonate has a lower melting point and forms more stable cholesteric liquid crystals. Cholesteryl pelargonate, on the other hand, has a higher transition temperature, making it suitable for different temperature-sensitive applications .
Propriétés
Numéro CAS |
17110-51-9 |
|---|---|
Formule moléculaire |
C46H80O3 |
Poids moléculaire |
681.1 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate |
InChI |
InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 |
Clé InChI |
XMPIMLRYNVGZIA-SOSAESCXSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Key on ui other cas no. |
17110-51-9 |
Description physique |
Solid; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


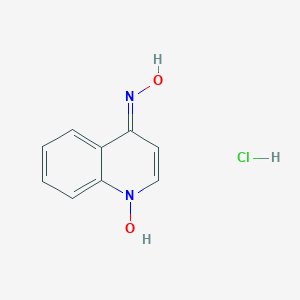
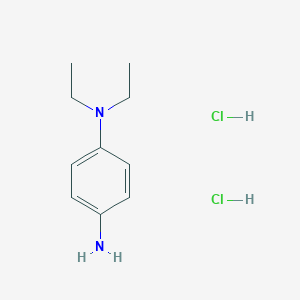
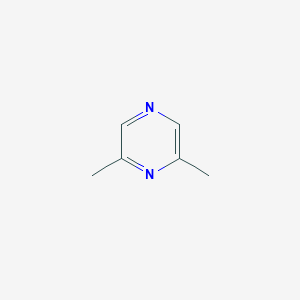
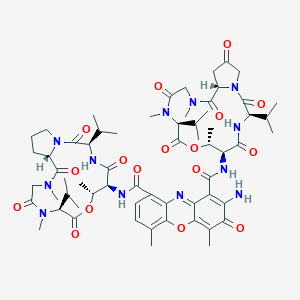
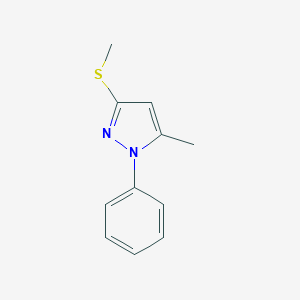
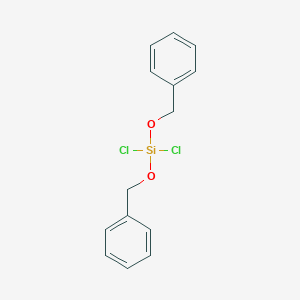
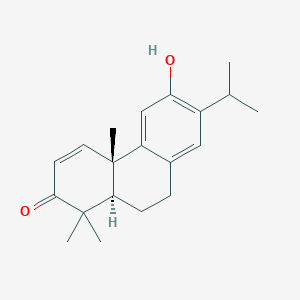
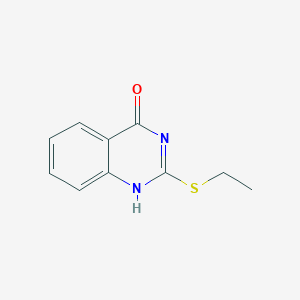
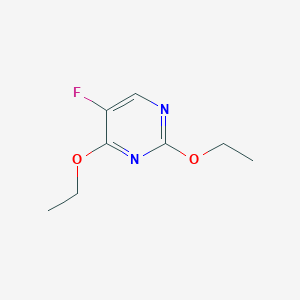
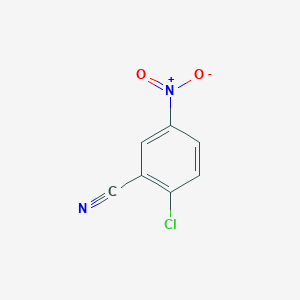
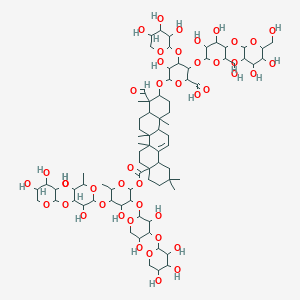
![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)
